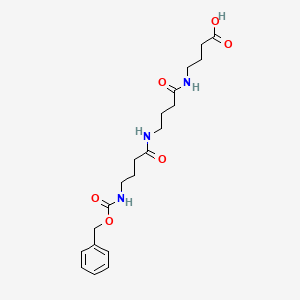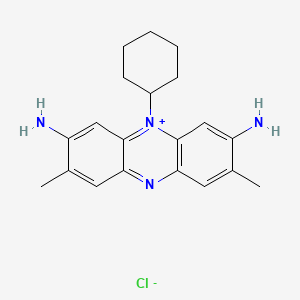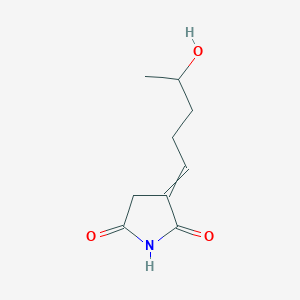![molecular formula C15H13F3N2 B14368469 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline CAS No. 93374-40-4](/img/structure/B14368469.png)
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₅H₁₃F₃N₂ and a molecular weight of 278.272 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzaldehyde and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium or copper may be used.
Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification.
Chemical Reactions Analysis
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.
Scientific Research Applications
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-Aminobenzaldehyde: A precursor in the synthesis of the compound, known for its role in various organic reactions.
3-(Trifluoromethyl)aniline: Another precursor, widely used in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)aniline: A related compound with similar chemical properties but different applications.
Properties
CAS No. |
93374-40-4 |
|---|---|
Molecular Formula |
C15H13F3N2 |
Molecular Weight |
278.27 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)ethenyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)14-9-13(20)8-5-11(14)4-1-10-2-6-12(19)7-3-10/h1-9H,19-20H2 |
InChI Key |
YACDZASCSWBARS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)N)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)


![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)


![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)

